ethyl 4-[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate
Description
Molecular Geometry
- Indole-piperazine linkage : The carbonyl group creates a near-planar arrangement between the indole and piperazine rings. Bond angles at the carbonyl carbon approximate 120°, consistent with sp² hybridization.
- Piperazine ring : Adopts a chair conformation in its lowest-energy state, with the ethyl carboxylate group occupying an equatorial position to minimize steric strain.
Conformational Flexibility
- Piperazine dynamics : Ring puckering allows interconversion between chair and boat conformations, with an energy barrier of ~8–12 kJ/mol.
- Rotational freedom : The ethyl carboxylate group exhibits free rotation around the C–N bond, while the indole-carbonyl bond is restricted due to conjugation.
Table 2: Predicted Bond Lengths and Angles
| Bond/Angle | Value |
|---|---|
| C=O (carbonyl) | 1.21 Å |
| C–N (piperazine) | 1.45 Å |
| N–C(indole) | 1.38 Å |
| C–F | 1.34 Å |
| C–O (ester) | 1.33 Å |
Crystallographic Characterization and X-ray Diffraction Patterns
While experimental X-ray data for this specific compound remain unpublished, crystallographic analogs suggest:
- Unit cell parameters : Monoclinic system with space group P2₁/c (common for piperazine derivatives).
- Packing motifs : Offset π-stacking of indole rings and hydrogen bonding between carboxylate oxygens and piperazine NH groups.
Hypothetical Diffraction Peaks
| hkl | 2θ (°) | Intensity (%) |
|---|---|---|
| 011 | 12.5 | 100 |
| 110 | 18.7 | 85 |
| 020 | 25.3 | 60 |
The fluorine atom’s electronegativity may perturb electron density maps, particularly in the indole ring’s C5 position.
Properties
Molecular Formula |
C17H20FN3O3 |
|---|---|
Molecular Weight |
333.36 g/mol |
IUPAC Name |
ethyl 4-(5-fluoro-1-methylindole-2-carbonyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H20FN3O3/c1-3-24-17(23)21-8-6-20(7-9-21)16(22)15-11-12-10-13(18)4-5-14(12)19(15)2/h4-5,10-11H,3,6-9H2,1-2H3 |
InChI Key |
STGQUUKXYQGNSB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=C(N2C)C=CC(=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Coupling with Piperazine: The indole derivative is then coupled with piperazine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Esterification: The final step involves the esterification of the carboxyl group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Acylation Reactions
The piperazine nitrogen atoms serve as nucleophilic sites for acylation. For example:
-
Reaction with prop-2-enoyl chloride or similar acylating agents introduces α,β-unsaturated carbonyl groups at the piperazine nitrogen, enhancing electrophilicity for downstream reactions .
-
Acylation with pent-2-ynoyl chloride generates terminal alkyne-functionalized derivatives, enabling click chemistry applications .
| Reaction Type | Reagent | Product Feature | Application |
|---|---|---|---|
| N-Acylation | Prop-2-enoyl chloride | Conjugated enone system | Kinase inhibitor synthesis |
| N-Alkynylation | Pent-2-ynoyl chloride | Terminal alkyne | Bioconjugation |
Reductive Amination
The secondary amine of the piperazine participates in reductive amination with aldehydes or ketones. For instance:
-
Condensation with 5-fluoro-1H-indole-3-carbaldehyde under sodium triacetoxyborohydride yields tetracyclic hybrids with enhanced neuropharmacological activity .
Electrophilic Substitution
The 5-fluoro-1-methylindole moiety undergoes electrophilic substitution at the C-3 position due to fluorine’s electron-withdrawing effect:
-
Nitration : Directed by the fluorine substituent, yielding 3-nitro derivatives for further reduction to amines .
-
Suzuki Coupling : Halogenation (e.g., bromination) at C-3 enables cross-coupling with aryl boronic acids .
N-Methyl Stability
The 1-methyl group on the indole nitrogen remains stable under standard reaction conditions but can be demethylated using boron tribromide to generate free NH-indole intermediates .
Hydrolysis
The ethyl ester undergoes saponification under basic conditions (e.g., NaOH/EtOH) to form the carboxylic acid derivative , which is pivotal for salt formation or amide coupling .
| Condition | Reagent | Product | Use Case |
|---|---|---|---|
| Basic hydrolysis | NaOH in EtOH | Piperazine-1-carboxylic acid | Bioisostere development |
Transesterification
Reaction with higher alcohols (e.g., tert-butanol) in acidic media produces bulky ester analogs to modulate lipophilicity .
Solvent-Dependent Reactivity
Reactions involving the piperazine ring require polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity, while indole modifications often proceed in dichloromethane or THF .
Stability Under Synthetic Conditions
-
The compound remains stable under pH 3–9 and temperatures below 80°C.
-
Decomposition occurs under strong oxidizing agents (e.g., KMnO4) or prolonged exposure to UV light.
Scientific Research Applications
Biological Activities
Ethyl 4-[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate has been studied for various biological activities:
1. Anticancer Potential
- Mechanism of Action : The compound may act as an inhibitor of receptor tyrosine kinases (RTKs), which are crucial in cancer cell signaling pathways. Inhibition of these pathways can lead to reduced tumor growth and metastasis .
- Case Studies : Research indicates that similar indole derivatives exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting angiogenesis .
2. Antiviral Activity
- Research Findings : Indole derivatives have shown promise in antiviral applications, particularly against viruses such as HIV and hepatitis C. The specific interactions of this compound with viral proteins warrant further investigation.
3. Neuroprotective Effects
- Neurite Outgrowth : Preliminary studies suggest that the compound may enhance neuronal repair mechanisms following nerve injuries, potentially aiding in the recovery from spinal cord injuries .
Synthesis and Derivatives
The synthesis of this compound typically involves multiple steps, including:
- Reagents : Common reagents include methanesulfonic acid and various solvents that facilitate the reaction under controlled conditions.
- Synthetic Pathway : The synthetic pathway can be optimized to yield higher purity and yield of the compound, which is crucial for biological testing.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals unique aspects of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Indole | Contains an indole ring | Known for diverse biological activities |
| Piperazine | Contains a piperazine ring | Enhances solubility and bioavailability |
| Fluorinated Indoles | Fluorine substitution | Modifies electronic properties and enhances activity |
Future Directions in Research
The potential applications of this compound extend into several areas of drug development:
- Target Identification : Further studies are needed to elucidate the specific molecular targets of this compound, particularly in cancer therapy.
- Toxicology Studies : Comprehensive toxicity assessments are essential to evaluate the safety profile before clinical applications can be considered.
Mechanism of Action
The mechanism of action of ethyl 4-[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The fluoro group enhances the compound’s binding affinity and selectivity. The piperazine moiety can interact with biological membranes, influencing the compound’s pharmacokinetics and pharmacodynamics.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
Ethyl 4-(2-(1H-Indol-3-yl)Ethyl)Piperazine-1-Carboxylate ()
- Structural Difference : The indole group is attached via an ethyl chain instead of a carbonyl linkage.
- The ethyl spacer may increase hydrophobicity, affecting solubility .
Ethyl 4-[5-(2-Fluorobenzamido)-1-Phenyl-1H-Pyrazole-4-Carbonyl]Piperazine-1-Carboxylate ()
- Structural Difference : Incorporates a pyrazole ring and fluorobenzamido substituent.
- Implications : The pyrazole introduces additional hydrogen-bonding sites, while the fluorobenzamido group may enhance interactions with aromatic residues in enzymes (e.g., kinase targets) .
[4-(4-Fluorobenzyl)Piperazin-1-yl]Methanone Derivatives ()
Substituent Effects on Physicochemical Properties
Key Observations :
- The target compound’s carbonyl linker balances rigidity and polarity, offering better solubility than ethyl-linked analogs.
- Fluorine substitution (5-fluoroindole or fluorobenzyl) consistently improves metabolic stability across analogs.
Biological Activity
Ethyl 4-[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate, identified by its CAS number 1374524-34-1, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications based on recent research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₀FN₃O₃ |
| Molecular Weight | 333.36 g/mol |
| CAS Number | 1374524-34-1 |
| IUPAC Name | This compound |
The compound features a piperazine ring, which is known for its role in enhancing the pharmacological properties of various drugs. The presence of a fluorinated indole moiety contributes to its biological activity, particularly in targeting specific receptors and enzymes.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. For instance, derivatives containing similar structures have shown promising activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
In structure–activity relationship (SAR) analyses, compounds with hydrophobic regions and specific functional groups were found to enhance antibacterial efficacy. For example, derivatives with piperazine moieties exhibited improved antibacterial activity compared to their piperidine counterparts .
Anticancer Activity
The compound's indole structure is associated with anticancer properties. Indole derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways and inhibition of tumor growth factors. In vitro studies have demonstrated that similar compounds can inhibit the proliferation of cancer cell lines, suggesting potential therapeutic applications in oncology .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Receptor Interaction : The compound may interact with specific receptors involved in cellular signaling pathways, such as dopamine receptors or other G-protein coupled receptors (GPCRs), influencing physiological responses.
- Enzyme Inhibition : It may act as an inhibitor for key enzymes involved in metabolic processes or pathogen survival, thereby exhibiting antimicrobial effects.
- Induction of Apoptosis : The compound's ability to induce apoptosis in cancer cells suggests that it may activate intrinsic apoptotic pathways through mitochondrial dysfunction or activation of caspases.
Case Studies and Research Findings
Several studies have investigated the biological activities associated with this compound and related compounds:
Study 1: Antibacterial Activity
A recent study evaluated the antibacterial efficacy of various piperazine derivatives against Staphylococcus aureus and Escherichia coli. The tested compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 0.4 to 2.8 μg/mL, indicating potent antibacterial effects compared to standard antibiotics like ciprofloxacin .
Study 2: Anticancer Potential
In a series of experiments on cancer cell lines, compounds structurally related to this compound were shown to reduce cell viability significantly at concentrations as low as 10 μM. Mechanistic studies suggested that these compounds induced apoptosis via caspase activation and mitochondrial membrane potential disruption .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for ethyl 4-[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate?
- Methodology : The compound can be synthesized via nucleophilic acyl substitution. For example, reacting 5-fluoro-1-methyl-1H-indole-2-carbonyl chloride with ethyl piperazine-1-carboxylate in dichloromethane (DCM) in the presence of a base like N,N-diisopropylethylamine (DIPEA) . Purification typically involves crystallization with diethyl ether or flash chromatography .
- Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the acyl chloride. Monitor reaction progress via TLC or HPLC.
Q. How is the compound structurally characterized?
- Techniques :
- NMR : , , and -NMR confirm substituent positions (e.g., fluorine at C5 of indole, methyl group at N1) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ expected at m/z 388.16 for CHFNO).
- X-ray Crystallography : Resolves piperazine ring conformation and carbonyl geometry .
Q. What safety precautions are required for handling this compound?
- Hazards : Potential skin/eye irritation (Category 2A) based on structural analogs .
- Protocols : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store in a sealed container at room temperature .
Advanced Research Questions
Q. How can reaction yields be optimized for the acylation step?
- Variables to Test :
- Solvent : Compare DCM vs. THF; DCM often provides higher yields due to better solubility of intermediates .
- Catalyst : Additives like DMAP (4-dimethylaminopyridine) may accelerate acylation .
- Temperature : Room temperature vs. reflux; elevated temperatures risk decomposition of the indole moiety.
Q. What is the structure-activity relationship (SAR) of this compound in biological assays?
- Key Modifications :
- Fluorine Substitution : Enhances metabolic stability and binding affinity (e.g., fluorine at C5 of indole improves target interaction in kinase inhibition assays) .
- Piperazine Carboxylate : The ethyl ester group balances lipophilicity and solubility, critical for blood-brain barrier penetration .
Q. How to resolve contradictions in spectroscopic data between batches?
- Case Study : Discrepancies in -NMR δ 7.2–7.4 ppm (indole protons) may arise from residual solvents or rotamers.
- Solutions :
- Purification : Use silica gel chromatography with EtOAc/hexane gradients to remove impurities .
- Dynamic NMR : Analyze temperature-dependent spectra to confirm rotational barriers .
Methodological Guidance
Q. How to design a stability study under physiological conditions?
- Protocol :
Prepare phosphate-buffered saline (PBS, pH 7.4) and simulate gastric fluid (pH 1.2).
Incubate the compound at 37°C, sampling at 0, 6, 12, and 24 hours.
Analyze degradation via HPLC-MS.
Q. What computational methods predict the compound’s pharmacokinetics?
- Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
